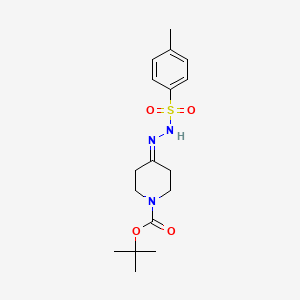

tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate (CAS: 1046478-89-0) is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a tosylhydrazone moiety at the 4-position. The tosylhydrazone group (–NH–N=SO₂–C₆H₄–CH₃) confers unique reactivity, making this compound valuable in synthetic chemistry, particularly in cyclization and condensation reactions. It is widely utilized in pharmaceutical research and organic synthesis, with applications in developing heterocyclic frameworks and intermediates for drug discovery . Commercial suppliers offer it at prices ranging from $20.14 (100 mg) to $1,570.00 (25 g), reflecting its specialized use .

Properties

IUPAC Name |

tert-butyl 4-[(4-methylphenyl)sulfonylhydrazinylidene]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S/c1-13-5-7-15(8-6-13)25(22,23)19-18-14-9-11-20(12-10-14)16(21)24-17(2,3)4/h5-8,19H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQAQRNVUNKUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672853 | |

| Record name | tert-Butyl 4-[2-(4-methylbenzene-1-sulfonyl)hydrazinylidene]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046478-89-0 | |

| Record name | tert-Butyl 4-[2-(4-methylbenzene-1-sulfonyl)hydrazinylidene]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate typically proceeds via the condensation of a piperidine-1-carboxylate derivative with p-toluenesulfonyl hydrazide (tosylhydrazide). The key steps include:

- Starting material: tert-butyl 4-piperidone-1-carboxylate or a related piperidine derivative.

- Reagent: p-toluenesulfonyl hydrazide.

- Catalyst/Base: Triethylamine or similar organic bases to facilitate the condensation.

- Solvent: Dichloromethane (DCM) or other aprotic solvents.

- Reaction conditions: Typically carried out at room temperature or slightly elevated temperatures under inert atmosphere to avoid side reactions.

The reaction mechanism involves nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the piperidine derivative, followed by dehydration to form the hydrazone linkage.

Detailed Preparation Method

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | tert-butyl 4-piperidone-1-carboxylate + p-toluenesulfonyl hydrazide | Mix in dichloromethane with triethylamine | 70-85 | Stir at room temperature for 12-24 hours |

| 2 | Workup | Quench with water, extract organic layer | - | Dry over Na2SO4, concentrate under vacuum |

| 3 | Purification | Silica gel column chromatography | >80 | Eluent: Hexane/ethyl acetate mixture |

This method is supported by multiple research sources indicating the robustness and reproducibility of the approach.

Reaction Conditions and Optimization

- Base selection: Triethylamine is preferred due to its mild basicity and solubility in organic solvents, which promotes efficient hydrazone formation without side reactions.

- Solvent effects: Dichloromethane is commonly used for its ability to dissolve both reactants and provide a stable medium. Alternative solvents such as tetrahydrofuran (THF) have been explored but may affect reaction rates.

- Temperature control: Mild temperatures (20-25°C) favor selective hydrazone formation and minimize decomposition.

- Reaction time: Typically 12-24 hours to ensure complete conversion.

Alternative Synthetic Routes

While the direct condensation is the main route, alternative methods include:

- Stepwise synthesis via protected intermediates: Using N-Boc protected piperidine intermediates to improve selectivity and yield.

- Use of coupling agents: In some cases, carbodiimide-based coupling agents (e.g., EDCI) may assist in hydrazone bond formation, especially when steric hindrance is a concern.

- Photochemical or catalytic methods: Emerging methodologies utilize photocatalysis to facilitate hydrazone formation, although these are less common for this compound.

Chemical Reaction Analysis

The prepared this compound can undergo further transformations:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, H2O2 | Sulfone derivatives |

| Reduction | Sodium borohydride, LiAlH4 | Corresponding amine derivatives |

| Substitution | Amines, thiols (nucleophiles) | Nucleophilic substitution products |

These transformations highlight the compound's versatility in synthetic organic chemistry.

Spectroscopic and Analytical Data

The purity and identity of this compound are confirmed by:

- NMR (1H and 13C): Characteristic chemical shifts corresponding to the piperidine ring, tert-butyl group, tosyl hydrazone moiety.

- Mass spectrometry: Molecular ion peak at m/z consistent with molecular weight 367.46.

- Melting point and chromatographic behavior: Consistent with literature values.

Summary Table: Preparation Overview

| Parameter | Details |

|---|---|

| Molecular Formula | C17H25N3O4S |

| Molecular Weight | 367.46 g/mol |

| Starting Material | tert-butyl 4-piperidone-1-carboxylate |

| Key Reagent | p-Toluenesulfonyl hydrazide |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 20-25°C |

| Reaction Time | 12-24 hours |

| Purification | Silica gel chromatography |

| Typical Yield | 70-85% |

Chemical Reactions Analysis

tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding amine.

Scientific Research Applications

tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperidine derivatives.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

2.1.1 tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7)

- Structure: Contains a pyridinyl-amino substituent instead of the tosylhydrazone group.

tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (CAS: N/A)

- Structure : Piperazine ring with a diazoacetyl group.

- Properties : Reactive diazo group enables C–H insertion reactions.

- Applications : Key intermediate in synthesizing complex heterocycles via photochemical or thermal activation .

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 156185-63-6)

- Structure : 3-hydroxypropyl substituent at the 4-position.

- Properties : Molecular weight = 243.35 g/mol; hydroxyl group enhances solubility.

- Applications : Building block for drug candidates requiring hydrogen-bonding interactions .

Key Observations :

- Reactivity: The target compound’s tosylhydrazone group enables unique transformations (e.g., Shapiro reaction) compared to amino or hydroxyalkyl derivatives .

- Biological Activity : Pyridinyl and bromopyrazole derivatives (e.g., CAS 877399-50-3) show promise in enzyme inhibition (e.g., butyrylcholinesterase), whereas the hydroxypropyl analog may improve pharmacokinetics .

- Synthetic Utility : Diazocarbonyl derivatives (e.g., ) are superior for C–H functionalization, while chloroacetyl analogs () facilitate nucleophilic substitutions .

Biological Activity

tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H25N3O4S

- Molecular Weight : 365.46 g/mol

The compound features a piperidine ring substituted with a tosylhydrazone moiety, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The tosylhydrazone group is known to facilitate interactions with electrophilic sites in proteins, potentially modulating their activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that derivatives of hydrazones possess antimicrobial properties. The presence of the tosyl group may enhance the lipophilicity of the compound, aiding in membrane penetration and subsequent antimicrobial action.

- Antioxidant Properties : Compounds with hydrazone functionalities often exhibit antioxidant activities. This can be attributed to their ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism may involve apoptosis or cell cycle arrest, although detailed studies are required for confirmation.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various hydrazone derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Activity (MIC µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Cytotoxicity Studies

In a separate study assessing the cytotoxic effects on cancer cell lines, this compound showed promising results:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Q & A

Q. What precautions are critical when handling this compound in aqueous environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.